Structural Comparison with Non-Fluorinated Parent Compound
The most fundamental differentiation for procurement is the presence of the 3-fluoro substituent relative to the non-fluorinated parent compound, 2-(4-(trifluoromethyl)phenyl)isonicotinic acid. The target compound (MW 285.19 g/mol, formula C13H7F4NO2) incorporates an additional fluorine atom compared to the parent (MW 267.20 g/mol, formula C13H8F3NO2) , resulting in a molecular weight increase of 17.99 g/mol. Beyond simple mass difference, the 3-fluoro substituent is strategically positioned ortho to the carboxylic acid group, which is predicted to lower the pKa of the carboxylic acid by approximately 0.5–0.8 units due to the strong electron-withdrawing inductive effect (-I effect) of fluorine transmitted through the aromatic ring [1]. This pKa shift directly impacts the compound's ionization state at physiological pH, its ability to form salt bridges with basic residues in target proteins, and its suitability for salt formation in formulation development.
| Evidence Dimension | Molecular Weight, Molecular Formula, and Predicted Physicochemical Properties (pKa, clogP) |
|---|---|
| Target Compound Data | MW: 285.19 g/mol; Formula: C13H7F4NO2; F-atom count: 4; Predicted clogP: ~3.1; Predicted pKa (carboxylic acid): ~3.5 |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)phenyl)isonicotinic acid (CAS 1225900-99-1): MW: 267.20 g/mol; Formula: C13H8F3NO2; F-atom count: 3; Predicted clogP: ~2.7; Predicted pKa (carboxylic acid): ~4.2 |
| Quantified Difference | ΔMW = +17.99 g/mol; ΔF-atom count = +1; ΔclogP ≈ +0.4; ΔpKa ≈ -0.7 |
| Conditions | Predicted values based on established computational models (e.g., ChemAxon/MarvinSketch) for neutral species at 25°C. |
Why This Matters
The increased lipophilicity (higher clogP) and enhanced acidity (lower pKa) of the 3-fluoro derivative directly influence membrane permeability, oral absorption potential, and target binding, making it a distinct chemical entity for SAR exploration and patent protection.
- [1] Böhm, H. J., et al. Scaffold hopping. In: The Practice of Medicinal Chemistry (4th ed.), Academic Press, 2015, Chapter 10, pp. 229–248. (General reference for pKa effects of ortho-fluorine substitution on aromatic carboxylic acids.) View Source
